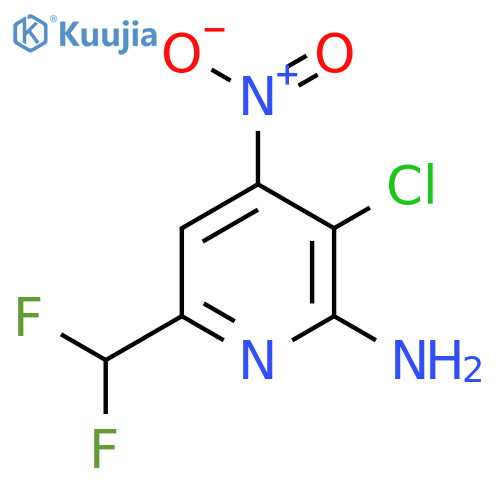Cas no 1805349-10-3 (2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine)

2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine
-
- インチ: 1S/C6H4ClF2N3O2/c7-4-3(12(13)14)1-2(5(8)9)11-6(4)10/h1,5H,(H2,10,11)
- InChIKey: YKMBKNAKLOEZGQ-UHFFFAOYSA-N
- SMILES: ClC1=C(N)N=C(C(F)F)C=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- トポロジー分子極性表面積: 84.7
- XLogP3: 1.6
2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029070852-1g |
2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine |
1805349-10-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridineに関する追加情報
2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine: A Comprehensive Overview
The compound with CAS No. 1805349-10-3, known as 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials and chemical synthesis. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The molecule is characterized by the presence of multiple substituents: an amino group (-NH₂) at position 2, a chlorine atom at position 3, a difluoromethyl group (-CF₂H) at position 6, and a nitro group (-NO₂) at position 4. These substituents contribute to the compound's distinct electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine involves a series of carefully designed reactions. Starting from pyridine derivatives, chemists employ various substitution and functionalization techniques to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to install the difluoromethyl group, significantly improving yield and purity.
One of the most promising applications of 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine lies in its role as an intermediate in the synthesis of advanced materials. Its ability to act as a precursor for metal-organic frameworks (MOFs) and coordination polymers has been extensively studied. MOFs are highly porous materials with applications in gas storage, catalysis, and sensing technologies. The presence of functional groups like amino and nitro groups in this compound enhances its ability to coordinate with metal ions, making it an ideal candidate for such applications.
Recent studies have also highlighted the potential of 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine in pharmaceutical chemistry. The compound's structural versatility allows it to serve as a scaffold for drug design. Researchers have investigated its ability to inhibit certain enzymes and its potential as an anti-inflammatory agent. Although still in the early stages of exploration, these findings underscore the compound's broader relevance beyond traditional materials science.
In terms of physical properties, 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol is moderate, which facilitates its handling during synthesis and purification processes. The compound's stability under various conditions has also been thoroughly examined, ensuring its suitability for large-scale production.
From an environmental standpoint, 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine demonstrates low toxicity when handled appropriately. Its degradation pathways have been studied to ensure minimal environmental impact during industrial use. This aligns with current trends toward sustainable chemistry practices.
In conclusion, 2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine (CAS No. 1805349-10-3) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in materials science, pharmaceuticals, and organic synthesis. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing modern chemical technologies.
1805349-10-3 (2-Amino-3-chloro-6-(difluoromethyl)-4-nitropyridine) Related Products
- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2411237-53-9(N-{2-(N-methylacetamido)phenylmethyl}prop-2-enamide)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)
- 1327198-47-9(3-methyl-5-1-(thiophene-2-sulfonyl)azetidin-3-yl-1,2,4-oxadiazole)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 120788-31-0(1-amino-4-hexyne)




